N-[6-[[1-Methyl-2-[[4-(trifluoromethyl)phenyl]amino]-5-benzimidazolyl]oxy]-4-pyrimidinyl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-[[1-Methyl-2-[[4-(trifluoromethyl)phenyl]amino]-5-benzimidazolyl]oxy]-4-pyrimidinyl]cyclopropanecarboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzimidazole core, a trifluoromethyl group, and a cyclopropanecarboxamide moiety. Its distinct chemical properties make it a subject of interest in medicinal chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-[[1-Methyl-2-[[4-(trifluoromethyl)phenyl]amino]-5-benzimidazolyl]oxy]-4-pyrimidinyl]cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the benzimidazole core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the trifluoromethyl group: This can be achieved through electrophilic trifluoromethylation using reagents like trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Cyclopropanecarboxamide formation: This step involves the reaction of a cyclopropane derivative with an appropriate amine under basic conditions.
Coupling reactions: The final step involves coupling the benzimidazole derivative with the pyrimidine moiety using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[6-[[1-Methyl-2-[[4-(trifluoromethyl)phenyl]amino]-5-benzimidazolyl]oxy]-4-pyrimidinyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-[6-[[1-Methyl-2-[[4-(trifluoromethyl)phenyl]amino]-5-benzimidazolyl]oxy]-4-pyrimidinyl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[6-[[1-Methyl-2-[[4-(trifluoromethyl)phenyl]amino]-5-benzimidazolyl]oxy]-4-pyrimidinyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of key cellular pathways, resulting in therapeutic effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylethanol
- p-Hydroxyphenylethanol
- 4-Hydroxybenzaldehyde
Comparison
Compared to these similar compounds, N-[6-[[1-Methyl-2-[[4-(trifluoromethyl)phenyl]amino]-5-benzimidazolyl]oxy]-4-pyrimidinyl]cyclopropanecarboxamide is unique due to its trifluoromethyl group and cyclopropanecarboxamide moiety. These structural features confer distinct chemical properties, such as increased stability and specific binding affinity to molecular targets, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C23H19F3N6O2 |
---|---|
Molecular Weight |
468.4 g/mol |
IUPAC Name |
N-[6-[1-methyl-2-[4-(trifluoromethyl)anilino]benzimidazol-5-yl]oxypyrimidin-4-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C23H19F3N6O2/c1-32-18-9-8-16(34-20-11-19(27-12-28-20)31-21(33)13-2-3-13)10-17(18)30-22(32)29-15-6-4-14(5-7-15)23(24,25)26/h4-13H,2-3H2,1H3,(H,29,30)(H,27,28,31,33) |
InChI Key |
YGSUBARKRPZWKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC3=NC=NC(=C3)NC(=O)C4CC4)N=C1NC5=CC=C(C=C5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.